4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-ethylphenyl)-
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Overview
Description
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-ethylphenyl)- is a heterocyclic compound that features a pyrano-pyridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-ethylphenyl)- typically involves a multi-step process. One common method is the domino Knoevenagel-intramolecular Michael reaction sequence, which creates multiple bonds and rings in a single step . This method is advantageous due to its short reaction time and the elimination of the need for workup and column chromatographic purification.
Industrial Production Methods
the principles of green chemistry and eco-friendly synthesis are often applied to scale up the production of such heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound .
Scientific Research Applications
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-ethylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-ethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4H-pyrano(3,2-b)pyridin-4-one: This compound shares a similar core structure but lacks the 4-ethylphenyl group.
4H-Pyrano(3,2-b)pyridin-4-one, 7-fluoro-2,3-dihydro-: This compound includes a fluorine atom, which can significantly alter its chemical properties and biological activities.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-ethylphenyl)- is unique due to the presence of the 4-ethylphenyl group, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
148190-21-0 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(4-ethylphenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C16H13NO2/c1-2-11-5-7-12(8-6-11)15-10-13(18)16-14(19-15)4-3-9-17-16/h3-10H,2H2,1H3 |
InChI Key |
IEOUOJFAHSLLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=N3 |
Origin of Product |
United States |
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